molecular formula C12H15N3O2 B12945071 Butan-2-yl 1H-benzimidazol-2-ylcarbamate CAS No. 34757-61-4

Butan-2-yl 1H-benzimidazol-2-ylcarbamate

Katalognummer: B12945071
CAS-Nummer: 34757-61-4
Molekulargewicht: 233.27 g/mol
InChI-Schlüssel: ZQNCSCLUVGHLFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butan-2-yl 1H-benzimidazol-2-ylcarbamate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound is known for its potential use in various scientific research fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of Butan-2-yl 1H-benzimidazol-2-ylcarbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with butan-2-yl isocyanate. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Butan-2-yl 1H-benzimidazol-2-ylcarbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Butan-2-yl 1H-benzimidazol-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other benzimidazole derivatives and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and antiparasitic properties, making it useful in biological research.

    Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities. It is being studied for its effects on various cancer cell lines and its ability to modulate immune responses.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .

Wirkmechanismus

The mechanism of action of Butan-2-yl 1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. It binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This disruption leads to the inhibition of cell proliferation and induces cell death through apoptosis or mitotic catastrophe. The compound’s ability to target microtubules makes it a promising candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Butan-2-yl 1H-benzimidazol-2-ylcarbamate can be compared with other benzimidazole derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of benzimidazole derivatives in scientific research and industry.

Eigenschaften

CAS-Nummer

34757-61-4

Molekularformel

C12H15N3O2

Molekulargewicht

233.27 g/mol

IUPAC-Name

butan-2-yl N-(1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C12H15N3O2/c1-3-8(2)17-12(16)15-11-13-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3,(H2,13,14,15,16)

InChI-Schlüssel

ZQNCSCLUVGHLFB-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC(=O)NC1=NC2=CC=CC=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.